N-ethyl-2-methyl-4-nitroaniline
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Overview
Description
N-ethyl-2-methyl-4-nitroaniline is a purple-black crystalline solid. (NTP, 1992)
Scientific Research Applications
1. Use in Energetic Material Stabilization
N-ethyl-2-methyl-4-nitroaniline has been studied for its role in stabilizing energetic materials. Research on binary mixtures involving N-ethyl-4-nitroaniline (a close derivative) with other stabilizers like diphenylamine and ethyl centralite shows its potential in maintaining the stability of energetic compounds. Differential Scanning Calorimeter (DSC) studies have been instrumental in understanding the phase diagrams of these mixtures, suggesting eutectic behaviors and aiding in the prediction of solubility correlations (Trache et al., 2013).
2. Solubility and Solvation Studies
The solubility of 2-methyl-4-nitroaniline in various solvent mixtures, such as ethyl acetate combined with alcohols, has been thoroughly investigated. These studies are crucial for understanding the physicochemical properties and preferential solvation behaviors of the compound. For instance, the inverse Kirkwood-Buff integrals (IKBI) method has been used to derive preferential solvation parameters, providing insight into the interactions of 2-methyl-4-nitroaniline with different solvent environments (Li et al., 2017).
3. Synthesis and Application in Propellants
In the field of propellants, the synthesis of new stabilizers for N-methyl-P-nitroaniline derivatives (closely related to this compound) has been explored to enhance solubility and stability in composite modified double base (CMDB) propellants. The research includes theoretical simulations and experimental studies, indicating improved stability with increased carbon chain length of substitution groups (Tang et al., 2017).
4. Spectrophotometric Applications
This compound and its derivatives find applications in spectrophotometric analysis. For example, 2-methyl-4-nitroaniline has been used as a spectrophotometric reagent for the determination of ethinylestradiol in pharmaceutical formulations. This application leverages the absorbance measurements of reaction products from diazotized nitroaniline and the analyte (Teixeira et al., 2011).
5. Role in Synthesis of Insensitive Explosives
N-Methyl-4-nitroaniline, a compound similar to this compound, is used in the synthesis of insensitive explosives. It serves as an additive to lower the melting temperature of energetic materials. This chemical is also used as an intermediate in various applications, such as in the synthesis of dyes, antioxidants, and pharmaceuticals (Viswanath et al., 2018).
Properties
CAS No. |
88374-25-8 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N-ethyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
AIZFIOAJOLYZST-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
88374-25-8 | |
physical_description |
N-ethyl-2-methyl-4-nitroaniline is a purple-black crystalline solid. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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